1(R),2(S)-epoxy Cannabidiol
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Overview
Description
1®,2(S)-epoxy Cannabidiol is a derivative of Cannabidiol, a prominent non-psychoactive compound found in the Cannabis sativa plant. This compound is characterized by the presence of an epoxide group, which is a three-membered cyclic ether. The unique structure of 1®,2(S)-epoxy Cannabidiol contributes to its distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1®,2(S)-epoxy Cannabidiol typically involves the epoxidation of Cannabidiol. One common method is the reaction of Cannabidiol with a peracid, such as m-chloroperbenzoic acid, under controlled conditions. This reaction introduces the epoxide group at the 1,2-position of the Cannabidiol molecule .
Industrial production methods for 1®,2(S)-epoxy Cannabidiol are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and specific reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
1®,2(S)-epoxy Cannabidiol undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1®,2(S)-epoxy Cannabidiol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various Cannabidiol derivatives and analogs.
Biology: Studies have explored its potential effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to investigate its therapeutic potential, including anti-inflammatory, neuroprotective, and anticancer properties.
Mechanism of Action
The mechanism of action of 1®,2(S)-epoxy Cannabidiol involves its interaction with various molecular targets and pathways. It is known to modulate the endocannabinoid system by binding to cannabinoid receptors, such as CB1 and CB2. Additionally, it can interact with other receptors and enzymes, influencing signaling pathways related to inflammation, oxidative stress, and cell survival .
Comparison with Similar Compounds
1®,2(S)-epoxy Cannabidiol can be compared with other Cannabidiol derivatives, such as:
Cannabidiol (CBD): The parent compound, which lacks the epoxide group but shares similar biological activities.
Delta-9-tetrahydrocannabinol (THC): A psychoactive cannabinoid with different pharmacological effects.
Cannabigerol (CBG): Another non-psychoactive cannabinoid with distinct therapeutic potential.
The uniqueness of 1®,2(S)-epoxy Cannabidiol lies in its epoxide group, which imparts different chemical reactivity and potential biological effects compared to its analogs .
Properties
Molecular Formula |
C21H30O3 |
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Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-[(1S,2R,3R,6R)-6-methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-8-14-11-16(22)19(17(23)12-14)18-15(13(2)3)9-10-21(4)20(18)24-21/h11-12,15,18,20,22-23H,2,5-10H2,1,3-4H3/t15-,18+,20-,21+/m0/s1 |
InChI Key |
ZNMAVDDTVQRISH-DZLUEKEQSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@H]2[C@@H](CC[C@@]3([C@H]2O3)C)C(=C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C(CCC3(C2O3)C)C(=C)C)O |
Origin of Product |
United States |
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